
2-Bromopropionyl bromide
Overview
Description
2-Bromopropionyl bromide (BPB), with the molecular formula C₃H₄Br₂O (MW: 215.87 g/mol), is a reactive brominated acyl bromide characterized by a secondary carbon bonded to bromine and a carbonyl group . Structurally, it is an α-brominated derivative of propionic acid, where the bromine atom occupies the second carbon position. BPB is a colorless to pale yellow liquid with a density of 2.06 g/cm³ and a boiling point of 152–154°C . It is highly moisture-sensitive and incompatible with water, alcohols, and strong bases, necessitating anhydrous handling .
BPB is widely utilized in organic synthesis, particularly for:
- Esterification of cellulose to produce hydrophobic cellulose nanofibrils (Br-CNFs) for coatings, films, and polyurethane reinforcement .
- Atom Transfer Radical Polymerization (ATRP) as a macroinitiator for acrylates and polythiophenes .
- Pharmaceutical intermediates, such as in the synthesis of (+)-3aR-N1-orphenserine .
Its stability and reactivity stem from the secondary carbon’s reduced nucleophilicity, enabling controlled esterification without excessive hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopropionyl bromide can be synthesized by the reaction of propionic acid with bromine and phosphorus tribromide. The reaction takes place at low temperature and yields a mixture of this compound and propionic acid bromide. The mixture can be separated by distillation or chromatography .
Industrial Production Methods: In industrial settings, this compound is typically produced through the bromination of propionyl chloride in the presence of aluminum bromide. This method is preferred due to its higher yield and efficiency .
Chemical Reactions Analysis
Acylation Reactions
The acyl bromide group facilitates nucleophilic substitutions, forming esters, amides, and ketones:
Esterification
Reaction with alcohols or phenols in the presence of a base (e.g., K₂CO₃) produces β-ketoesters :
Amidation
Amines react with this compound to yield amides, critical in peptide synthesis :
Grignard Reactions
Grignard reagents (e.g., CH₃MgBr) attack the carbonyl group, forming ketones :
Polymerization Initiator
This compound serves as a macroinitiator in atom transfer radical polymerization (ATRP) for synthesizing polymers like polyacrylates :
-
Mechanism : The bromide initiates polymerization by transferring bromine to a metal catalyst (e.g., CuBr), generating radicals .
-
Example: Grafting poly(methyl methacrylate) (PMMA) onto cellulose via ATRP .
Key Data :
-
Substitution of 11 mol% chain extender OHs with Br-CNF in polyurethanes increased modulus by 3× and strength by 4× .
Cellulose Modification
The compound esterifies cellulose hydroxyl groups, producing hydrophobic cellulose nanofibrils (Br-CNFs) for advanced materials :
Table 2: Cellulose Esterification Efficiency
BPB : AGU Molar Ratio | Reaction Time (h) | Br Add-On (mmol/g) |
---|---|---|
1 : 1 | 12 | 0.6 |
5 : 1 | 12 | 6.0 |
10 : 1 | 12 | 7.2 |
Hydrolysis and Stability
This compound hydrolyzes in water to form propionic acid and HBr :
Scientific Research Applications
Polymer Synthesis
A. Macroinitiators for Polymerization
2-Bromopropionyl bromide serves as a macroinitiator in atom transfer radical polymerization (ATRP). It enables the synthesis of complex polymers by initiating the polymerization of acrylates, which can lead to the development of advanced materials with tailored properties. For instance, BPB has been utilized to prepare bromoester terminated poly(3-hexylthiophene), a material of interest in organic electronics due to its semiconducting properties .
B. Graft Copolymers from Cellulose
A significant application of BPB is in the preparation of graft copolymers from cellulose. In one study, cellulose was acylated using BPB in an ionic liquid, resulting in cellulose macroinitiators that facilitated the synthesis of graft copolymers through ATRP . This method enhances the functionalization of cellulose, making it suitable for various applications in biocomposites and drug delivery systems.
Nanomaterials Development
A. Esterified Cellulose Nanofibrils
BPB has been employed to synthesize 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs). These nanofibrils exhibit excellent dispersibility and reactivity, making them suitable for use as reinforcing agents in polyurethane matrices. The incorporation of Br-CNFs into polyurethanes has led to significant improvements in mechanical properties, including modulus and strength, attributed to optimized covalent bonding and enhanced hydrogen bonding interactions .
Property | Value |
---|---|
Thickness | 4.6 nm |
Width | 29.3 nm |
Length | 1 μm |
Yield | 71% |
Crystallinity | 48% |
Drug Delivery Systems
A. Miktoarm Star Polymers
In drug delivery applications, BPB has been used to synthesize miktoarm star polymers that can encapsulate therapeutic agents effectively. These polymers demonstrated low cytotoxicity and were capable of self-assembly into micelles, which improved drug loading efficiencies compared to traditional linear polymers . For example, the incorporation of BPB allowed for the sequential functionalization of polymer cores, enhancing their ability to deliver drugs like doxorubicin efficiently.
Surface Modification Techniques
A. Hydrophobic Coatings
The hydrophobic properties imparted by BPB-modified cellulose nanofibrils have opened avenues for developing coatings with desirable water-repellent characteristics. The successful esterification process confirmed by FTIR and NMR analysis indicates that nearly half of the hydroxyl groups on cellulose were converted to 2-bromopropionyl esters, significantly altering its surface properties . This modification can be utilized in various applications ranging from packaging materials to biomedical devices.
Mechanism of Action
The mechanism of action of 2-Bromopropionyl bromide involves its reactivity as an acylating agent. It reacts with nucleophiles, such as alcohols and amines, to form esters and amides, respectively. The molecular targets include hydroxyl and amino groups, which are acylated to form the corresponding products .
Comparison with Similar Compounds
The primary structural analogs of BPB include 2-bromoisobutyryl bromide (BIB) and 2-bromopropionyl chloride . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences in Reactivity and Performance
Chemical Stability :
- BPB’s secondary carbon confers greater stability in esterification reactions compared to BIB’s tertiary carbon, which is sterically hindered and prone to side reactions . For example, BPB achieves higher cellulose esterification yields (CrI reduction from 0.69 to 0.50) compared to TEMPO oxidation (CrI: 0.63) .
- BIB’s tertiary structure accelerates ATRP initiation but limits compatibility with cellulose hydroxyl groups due to steric effects .
Material Properties :
- BPB-derived Br-CNFs exhibit dual functionality : surface bromoesters enable organic solvent compatibility, while residual hydroxyl groups act as polyols for polyurethane reinforcement .
- BIB-modified materials show faster polymerization rates but lower crystallinity retention in cellulose composites .
Synthetic Utility :
- BPB is preferred in one-pot syntheses (e.g., Br-CNFs) due to its balance of reactivity and stability .
- BIB excels in indium-mediated Reformatsky-Claisen rearrangements , producing fewer protonated byproducts compared to BPB .
Table 2: Performance in Cellulose Esterification
Biological Activity
2-Bromopropionyl bromide (BPB) is an organobromine compound that has garnered attention for its potential applications in various fields, particularly in polymer chemistry and biochemistry. This article explores the biological activity of BPB, focusing on its synthesis, applications, and the biological implications of its derivatives.
Synthesis and Properties
BPB is typically synthesized through the reaction of propionic acid with phosphorus tribromide or by the bromination of propionyl chloride. It is characterized by its bromine substituents, which enhance its reactivity and facilitate various chemical transformations.
1. Esterification Reactions
BPB has been effectively used to modify cellulose through esterification, resulting in 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs). This modification enhances the solubility and dispersibility of cellulose in organic solvents like dimethylformamide (DMF), making it suitable for various applications in materials science .
Table 1: Properties of 2-Bromopropionyl Esterified Cellulose Nanofibrils
Property | Value |
---|---|
Thickness | 4.6 nm |
Width | 29.3 nm |
Length | 1 μm |
Yield | 71% |
Crystallinity | 48% |
2. Mechanical Properties
The incorporation of Br-CNFs into polyurethane (PU) matrices has shown significant improvements in mechanical properties. For instance, PUs modified with Br-CNFs exhibited a modulus increase of over three times and nearly four times higher strength compared to unmodified PUs. This enhancement is attributed to optimized covalent bonding and increased hydrogen bonding interactions within the polymer matrix .
Case Study 1: Polyurethane Composites
In a study evaluating the mechanical properties of PU composites containing Br-CNFs, it was found that even small amounts (0.3 wt%) of Br-CNF significantly improved tensile strength and modulus. The experimental results exceeded predictions made by the Halpin–Tsai model, indicating a strong interaction between Br-CNFs and the PU matrix .
Case Study 2: Graft Polymerization
Another research focused on the synthesis of cellulose-graft-poly(methyl methacrylate) (PMMA) using BPB as a macro-initiator. The study demonstrated that BPB effectively initiated radical polymerization, leading to enhanced solubility and reduced hydrogen bonding in cellulose, thereby improving its usability in various applications .
Toxicity and Safety
While BPB has valuable applications, its biological activity raises concerns regarding toxicity. Studies indicate that compounds containing bromine can exhibit cytotoxic effects at certain concentrations. Therefore, proper safety measures must be taken when handling BPB to mitigate potential risks associated with exposure .
Q & A
Q. Basic: What are the key reaction parameters to optimize when using BPB for cellulose esterification?
Answer:
BPB is used to esterify cellulose hydroxyl groups, enabling organic solubility and nanocellulose production. Critical parameters include:
- Molar ratio of BPB to anhydroglucose units (AGU): Tested from 1:1 to 10:1 .
- Reaction time and temperature: Ranges of 1–12 hours and 23–90°C, respectively, with optimal esterification achieved at higher temperatures (e.g., 90°C) for shorter times .
- Solvent selection: DMF is preferred for dispersing esterified cellulose, while ionic liquids (e.g., 1-allyl-3-methylimidazolium chloride) are alternatives for direct acylation .
- Post-reaction processing: Ultrasonication (amplitude, duration) disintegrates esterified cellulose into nanocellulose, analyzed via AFM/TEM for morphology .
Q. Basic: How is BPB employed as an acylating agent in amidation or esterification reactions?
Answer:
BPB reacts with nucleophiles (e.g., amines, alcohols) via nucleophilic acyl substitution:
- Amidation: In THF with Et₃N, BPB reacts with allyl amine to form N-allyl-2-bromopropionamide, leveraging its bromide leaving group .
- Esterification: For polymers like chitosan, BPB introduces bromoester groups under reflux in NMP, enabling subsequent functionalization .
- Catalyst use: DMAP or Et₃N enhances reaction efficiency by scavenging HBr .
Q. Advanced: What strategies resolve discrepancies in solvent selection for BPB-mediated reactions?
Answer:
Solvent choice depends on reaction type and product solubility:
- Homogeneous reactions: Ionic liquids (e.g., 1-allyl-3-methylimidazolium chloride) dissolve cellulose for direct acylation .
- Heterogeneous reactions: DMF facilitates esterification of solid cellulose and subsequent nanocellulose dispersion .
- Polar aprotic solvents: THF or chloroform are ideal for amidation/esterification to avoid BPB hydrolysis .
Contradiction note: While DMF is common, ionic liquids offer higher reactivity but require rigorous drying due to BPB’s moisture sensitivity .
Q. Advanced: How to design BPB-based macroinitiators for atom transfer radical polymerization (ATRP)?
Answer:
BPB acts as an initiator by introducing bromine termini for metal-catalyzed polymerization:
- Macroinitiator synthesis: React BPB with hydroxyl-rich cores (e.g., pentaerythritol) in chloroform/pyridine at 0°C, followed by neutralization and purification .
- Polymer architecture control: Adjust BPB stoichiometry to regulate initiator sites. For example, a 4-arm initiator requires a 4:1 BPB-to-core ratio .
- Catalyst system: CuBr/PMDETA enables controlled acrylate polymerization, with molecular weight tuned via monomer-to-initiator ratio .
Q. Basic: What analytical techniques confirm successful BPB-mediated modifications?
Answer:
- FTIR: Detects ester/amide carbonyl peaks (1700–1750 cm⁻¹) and C-Br stretches (500–600 cm⁻¹) .
- ¹H NMR: Identifies bromoester protons (δ 1.8–2.2 ppm for CH₂Br) .
- TGA/XRD: Assess thermal stability (decomposition >200°C) and crystallinity loss post-modification .
- AFM/TEM: Visualize nanocellulose morphology (e.g., 3.6 nm width) .
Q. Advanced: How does BPB compare to similar bromides (e.g., 2-bromoisobutyryl bromide) in synthesis?
Answer:
- Reactivity: BPB’s secondary bromide is less reactive than tertiary bromides (e.g., BIB), favoring controlled esterification .
- Stability: BPB is more hydrolytically stable than bromoacetyl bromide, enabling longer reaction times .
- Application specificity: BPB is preferred for cellulose esterification, while BIB excels in synthesizing densely branched polymers .
Q. Basic: What safety precautions are essential when handling BPB?
Answer:
- Moisture avoidance: BPB reacts violently with water, releasing HBr. Use anhydrous solvents and inert atmospheres .
- Protective equipment: Acid-resistant gloves, goggles, and fume hoods are mandatory .
- Storage: Store in sealed containers under inert gas (e.g., N₂) at ≤4°C .
Q. Advanced: What methodologies enable isotopic labeling using BPB derivatives?
Answer:
- Deuterated BPB: Synthesized via carbonation of deuterated ethylmagnesium bromide, followed by bromination with PBr₃ .
- Applications: Deuterated BPB aids in tracking reaction mechanisms via mass spectrometry or NMR .
Q. Advanced: How to assess thermal stability of BPB-modified polymers?
Answer:
- TGA: Measure weight loss at 200–400°C; BPB-grafted polymers (e.g., chitosan-bromopropionate) show higher residual weights (>30%) than chloroacetylated analogs .
- DSC: Identify glass transition (Tg) shifts due to bromoester crosslinking .
Q. Advanced: What challenges arise in scaling up BPB-involved reactions?
Answer:
- Exothermicity: Slow BPB addition (dropwise) prevents runaway reactions, especially in large batches .
- Purification: Neutralize HBr with aqueous HCl/NaHCO₃ and employ Soxhlet extraction for high-purity products .
- Safety protocols: Pilot-scale reactors require pressure relief systems and HBr scrubbing .
Properties
IUPAC Name |
2-bromopropanoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c1-2(4)3(5)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHORFDXDLILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862201 | |
Record name | Propanoyl bromide, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
563-76-8 | |
Record name | 2-Bromopropionyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=563-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl bromide, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl bromide, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoyl bromide, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopropionyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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